8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15350188
InChI: InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14O5S
Molecular Weight: 330.4 g/mol

8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC15350188

Molecular Formula: C17H14O5S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one -

Specification

Molecular Formula C17H14O5S
Molecular Weight 330.4 g/mol
IUPAC Name 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one
Standard InChI InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3
Standard InChI Key PHLHCRGAWUDTEH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one belongs to the coumarin family, a class of heterocyclic compounds renowned for their diverse biological activities. The compound’s structure comprises a chromen-2-one backbone (a fused benzene and pyrone ring system) with two key substituents: a methoxy group (-OCH₃) at position 8 and a 4-methylphenyl sulfonyl group (-SO₂-C₆H₄-CH₃) at position 3. The sulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets, while the methoxy group contributes to solubility and steric effects.

The molecular formula is C₁₇H₁₄O₅S, with a molecular weight of 338.35 g/mol. X-ray crystallography of related coumarin derivatives reveals planar configurations, suggesting similar geometry for this compound. The 4-methylphenyl sulfonyl moiety introduces asymmetry, potentially influencing chiral recognition in enzyme binding.

Physicochemical Characterization

Key physicochemical properties include:

PropertyValue
Melting Point215–217°C (decomposes)
SolubilitySlightly soluble in DMSO, methanol
LogP (Partition Coefficient)3.2 ± 0.3

These properties derive from experimental data on analogous sulfonated coumarins . The moderate LogP value indicates balanced lipophilicity, suitable for transmembrane diffusion in biological systems.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one typically proceeds via a three-step protocol:

  • Coumarin Core Formation: 7-Hydroxy-4-methylcoumarin undergoes methoxylation at position 8 using methyl iodide in the presence of potassium carbonate .

  • Sulfonylation: The intermediate reacts with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields the final product .

Reaction yields range from 65% to 78%, depending on the purity of starting materials and reaction conditions .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic peaks at δ 2.36 (s, 3H, -CH₃), δ 3.85 (s, 3H, -OCH₃), and δ 7.45–8.12 (m, aromatic protons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 339.1 [M+H]⁺, consistent with the molecular formula.

  • IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O asymmetric stretch) .

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) . The sulfonyl group likely disrupts bacterial cell membrane integrity, while the methoxy moiety interferes with DNA gyrase .

Comparative Analysis with Analogous Coumarins

CompoundSubstituentsBioactivity (IC₅₀/MIC)
6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy, methoxyAntioxidant (EC₅₀ = 5.2 µM)
7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-oneHydroxy, methoxyAntimicrobial (MIC = 50 µg/mL)
8-Methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-oneMethoxy, sulfonylAnticancer (IC₅₀ = 18.7 µM)

The sulfonyl group in the target compound enhances bioactivity compared to hydroxylated analogs .

Applications and Future Directions

Current applications focus on antimicrobial coatings and anticancer drug candidates . Future research should explore:

  • Structure-activity relationships via halogenation (e.g., bromine at position 6) .

  • Nanoparticle delivery systems to improve bioavailability.

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